N-Formyl Desloratadine

Beschreibung

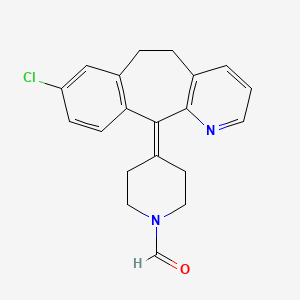

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c21-17-5-6-18-16(12-17)4-3-15-2-1-9-22-20(15)19(18)14-7-10-23(13-24)11-8-14/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLIUOLEDZMNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C=O)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117810-61-4 | |

| Record name | N-Formyl-desloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117810614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5TC65UK919 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TC65UK919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Nomenclature and Identification of N-Formyl Desloratadine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms, chemical identifiers, and related compounds associated with N-Formyl Desloratadine. This information is critical for accurate identification and sourcing of this compound for research and development purposes.

Nomenclature and Synonyms

This compound is recognized by several alternative names and is often classified as an impurity or a related compound of Desloratadine and Loratadine.[1][2][3][4][5] The consistent use of its Chemical Abstracts Service (CAS) number is recommended to ensure unambiguous identification.

A summary of its various identifiers is presented in the table below.

| Identifier Type | Value |

| Primary Name | This compound |

| Systematic (IUPAC) Name | 4-(8-chloro-5,6-dihydro-11H-benzo[3][6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxaldehyde[7][8] |

| CAS Number | 117810-61-4[7] |

| Alternative Chemical Names | 8-Chloro-6,11-dihydro-11-(N-formyl-4-piperidinylidene)-5H-benzo[3][6]cyclohepta[1,2-b]pyridine[1][9][10] |

| 4-(8-chloro-5,6-dihydrobenzo[7][11]cyclohepta[2,4-b]pyridin-11-ylidene)piperidine-1-carbaldehyde[6][11] | |

| Common Synonyms | Desloratadine N-Formyl Impurity[2][3] |

| Desloratadine USP Related Compound F[1][2][9] | |

| Loratadine N-Formyl Impurity[4][5] | |

| Molecular Formula | C₂₀H₁₉ClN₂O[3][7] |

| Molecular Weight | 338.83 g/mol [3][7] |

| InChI Key | QGLIUOLEDZMNSF-UHFFFAOYSA-N |

Relationship to Parent Compounds

This compound is a derivative of Desloratadine, which in turn is the active metabolite of Loratadine. This hierarchical relationship is important for understanding its context in pharmaceutical analysis and impurity profiling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, storage, and analytical characterization.

| Property | Value |

| Physical Form | Solid |

| Appearance | White Solid[10] |

| Melting Point | 147-149 °C |

| Boiling Point | 543.2 ± 50.0 °C at 760 mmHg |

| Storage Temperature | 2-8°C in an amber vial under an inert atmosphere[10] or -20°C[6] |

Experimental Considerations

While specific experimental protocols for the synthesis or analysis of this compound are proprietary and context-dependent, its identification and quantification are typically performed using standard analytical techniques in pharmaceutical quality control.

A generalized workflow for the analysis of related compounds such as this compound in a drug substance or product is outlined below.

Methodology:

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of this compound from its parent compounds and other impurities.[6]

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

-

Detection: UV detection at a wavelength where the compound has significant absorbance is standard. Mass spectrometry (MS) may be used for confirmation of identity.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

This guide serves as a foundational resource for professionals working with this compound, providing the necessary information for its accurate identification and contextual understanding within the broader landscape of Desloratadine and Loratadine related substances.

References

- 1. Desloratadine USP Related Compound F (this compound) | CAS Number 117810-61-4 [klivon.com]

- 2. Desloratadine N-Formyl Impurity | 117810-61-4 [chemicea.com]

- 3. Desloratadine N-Formyl Impurity | CAS No- 117810-61-4 | Simson Pharma Limited [simsonpharma.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. This compound | CAS 117810-61-4 | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. CAS 117810-61-4 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 9. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. N-Formyldesloratadine | CAS 117810-61-4 | LGC Standards [lgcstandards.com]

N-Formyl Desloratadine: A Comprehensive Technical Guide on its Discovery, Origin, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl Desloratadine, identified as a principal degradation product of the second-generation antihistamine Desloratadine, is a critical impurity that requires rigorous monitoring and control during drug development and manufacturing. This technical guide provides an in-depth overview of the discovery, origin, and analytical methodologies for this compound. It details the conditions leading to its formation, summarizes quantitative data from forced degradation studies, and presents comprehensive experimental protocols for its identification and quantification. Furthermore, this guide illustrates the degradation pathways and analytical workflows using detailed diagrams to support research and development in the pharmaceutical industry.

Introduction

Desloratadine, the active metabolite of loratadine, is a potent and long-acting tricyclic H1-receptor antagonist with a non-sedating profile. During the pharmaceutical development and stability testing of Desloratadine formulations, the formation of various impurities is a key concern due to their potential impact on safety and efficacy. Among these, this compound has been identified as a major degradation product. Its presence is often linked to the interaction of Desloratadine with certain pharmaceutical excipients and exposure to various stress conditions. Understanding the genesis and characteristics of this compound is paramount for the development of stable Desloratadine drug products. This impurity is also officially recognized as Desloratadine USP Related Compound F.

Discovery and Origin of this compound

The discovery of this compound is intrinsically linked to the forced degradation and stability studies of Desloratadine. It has been consistently observed as a significant impurity when Desloratadine is subjected to stress conditions such as heat, oxidation, and interaction with reactive excipients.

Formation through Interaction with Excipients

A primary pathway for the formation of this compound is the interaction of Desloratadine with certain commonly used pharmaceutical excipients, particularly those containing reactive functional groups.

-

Lactose: The presence of lactose, a reducing sugar, can lead to the formation of this compound, likely through a Maillard-type reaction. Desloratadine, being a secondary amine, is susceptible to reacting with the aldehyde group of lactose, which can subsequently degrade to form the N-formyl derivative.

-

Stearic Acid: Degradation of Desloratadine to form this compound has also been observed in the presence of stearic acid, a common lubricant in tablet formulations.

Formation under Stress Conditions

Forced degradation studies are instrumental in identifying potential degradation products and pathways. This compound has been shown to form under various stress conditions:

-

Oxidative Degradation: Desloratadine is susceptible to oxidative stress, leading to the formation of this compound among other degradation products.

-

Thermal Degradation: Exposure to dry heat is another condition that promotes the degradation of Desloratadine, with this compound being a notable degradant.

-

Acidic and Basic Hydrolysis: While Desloratadine shows some degradation under acidic and basic conditions, the formation of this compound is more pronounced under oxidative and thermal stress.

-

Photolytic Degradation: Desloratadine has been found to be relatively stable under photolytic conditions in some studies.

Quantitative Analysis of this compound Formation

The following table summarizes the quantitative data on the degradation of Desloratadine under various stress conditions, highlighting the conditions that may lead to the formation of this compound. It is important to note that the percentage of degradation can vary significantly based on the specific experimental conditions (e.g., concentration of the stressor, temperature, and duration of exposure).

| Stress Condition | Stressor | Duration | Temperature | % Degradation of Desloratadine | Reference |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | ~5% | |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | Susceptible | |

| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | Highly Susceptible | |

| Thermal | Dry Heat | 48 hours | 105°C | Significant Degradation | |

| Photolytic | UV Light | - | - | Stable |

Experimental Protocols

Accurate and reliable analytical methods are crucial for the identification and quantification of this compound in Desloratadine drug substances and products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed.

Stability-Indicating HPLC-UV Method

This method is designed to separate Desloratadine from its degradation products, including this compound, thus providing a measure of the drug's stability.

-

Chromatographic System:

-

Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

-

Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (pH 7.0) in a 70:30 v/v ratio.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set at 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

-

Sample Preparation:

-

Standard Solution: Prepare a stock solution of Desloratadine reference standard in the mobile phase. Further dilute to achieve a working concentration (e.g., 50 µg/mL).

-

Sample Solution (Forced Degradation Study): Subject a solution of Desloratadine to the desired stress condition (e.g., reflux with 0.1 M HCl, 30% H₂O₂, or exposure to dry heat). After the specified time, cool the solution to room temperature, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram and the retention time of the Desloratadine peak.

-

Inject the stressed sample solutions.

-

Identify the Desloratadine peak based on its retention time. Peaks other than the Desloratadine peak are considered degradation products. The peak corresponding to this compound can be identified by comparing its retention time with that of a qualified this compound reference standard.

-

Calculate the percentage of degradation by comparing the peak area of Desloratadine in the stressed sample to that in an unstressed control sample.

-

LC-MS/MS Method for Identification

For unequivocal identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.

-

Chromatographic System:

-

Column: C18 column (e.g., 2 mm x 50 mm).

-

Mobile Phase: Gradient elution with a mixture of Mobile Phase A (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water with 0.2% formic acid) and Mobile Phase B (e.g., 10 mM ammonium formate in methanol with 0.2% formic acid).

-

Flow Rate: 0.250 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) or full scan mode for identification.

-

MRM Transition for Desloratadine: m/z 311.2 → m/z 259.1.

-

The MRM transition for this compound would be determined by infusing a standard solution and identifying the precursor and product ions.

-

-

Procedure:

-

Analyze the stressed samples using the LC-MS/MS system.

-

Acquire full scan mass spectra to determine the molecular weights of the degradation products.

-

Perform fragmentation analysis (MS/MS) on the parent ions of the degradation products to elucidate their structures.

-

The mass spectrum of this compound is expected to show a molecular ion corresponding to its molecular weight (338.83 g/mol ).

-

Visualizations

Degradation Pathway of Desloratadine

The following diagram illustrates the potential degradation pathways of Desloratadine leading to the formation of this compound and other impurities.

Caption: Degradation pathways of Desloratadine under various stress conditions.

Experimental Workflow for Forced Degradation Study

The workflow for conducting a forced degradation study of Desloratadine to identify and quantify this compound is depicted below.

Caption: Workflow for forced degradation analysis of Desloratadine.

Conclusion

This compound is a critical process-related impurity and degradation product of Desloratadine that necessitates careful control and monitoring. Its formation is predominantly influenced by the presence of reactive excipients and exposure to oxidative and thermal stress. The implementation of robust, validated stability-indicating analytical methods, such as the HPLC-UV protocol detailed herein, is essential for ensuring the quality, safety, and efficacy of Desloratadine pharmaceutical products. Further investigation using advanced techniques like LC-MS/MS can provide deeper insights into the structure of this and other degradation products, aiding in the development of more stable formulations. This comprehensive guide serves as a valuable resource for scientists and professionals in the pharmaceutical industry engaged in the development and analysis of Desloratadine.

N-Formyl Desloratadine: A Comprehensive Technical Review of its Pharmacological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl Desloratadine (B1670295) is primarily recognized as a process impurity and degradation product of Desloratadine, a potent and selective second-generation histamine (B1213489) H1-receptor antagonist. This technical guide provides a comprehensive overview of the pharmacological context in which N-Formyl Desloratadine is relevant. While direct pharmacological data on this compound is scarce, its significance lies in the pharmaceutical quality and safety assessment of Desloratadine. This document will delve into the well-established pharmacology of Desloratadine to provide a framework for understanding the importance of controlling impurities like this compound. Furthermore, it will outline the analytical considerations for its detection and quantification, crucial for drug development and manufacturing.

Introduction to Desloratadine

Desloratadine is the major active metabolite of loratadine (B1675096) and is a long-acting tricyclic histamine antagonist with selective peripheral H1-receptor antagonist activity.[1][2] It is widely used for the symptomatic relief of seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[3][4] Unlike first-generation antihistamines, Desloratadine does not readily cross the blood-brain barrier, resulting in a non-sedating profile.[1][2]

The Pharmacological Profile of Desloratadine

To understand the context of this compound, it is essential to first detail the pharmacological properties of the parent compound, Desloratadine.

Mechanism of Action

Desloratadine acts as a selective inverse agonist at histamine H1-receptors.[2][5] By binding to these receptors, it prevents the action of histamine, a key mediator in allergic reactions.[1] This blockade of H1-receptors in tissues such as the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle leads to the relief of allergy symptoms like sneezing, rhinorrhea, itchy and watery eyes.[1] Beyond its antihistaminic effects, in vitro and in vivo studies suggest that Desloratadine also possesses anti-allergic and anti-inflammatory properties, including the inhibition of inflammatory mediator release from mast cells and basophils.[6]

Pharmacokinetics

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed, Tmax ~3 hours | [1] |

| Protein Binding | 82% to 87% (Desloratadine), 85% to 89% (3-hydroxydesloratadine) | [1] |

| Metabolism | Extensively metabolized to the active metabolite 3-hydroxydesloratadine, which is then glucuronidated. | [1][7] |

| Elimination Half-life | Approximately 27 hours | [1][7] |

| Excretion | Recovered in urine and feces as metabolic products. | [1] |

Pharmacodynamics

Studies have demonstrated that Desloratadine exhibits a potent and long-lasting antihistaminic effect.[3] Human histamine skin wheal studies have shown that a single 5 mg dose of Desloratadine produces an antihistaminic effect within one hour, which can persist for up to 24 hours.[3]

This compound: An Impurity of Interest

This compound, with the chemical name 4-(8-Chloro-5,6-dihydro-11H-benzo[3][8]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carbaldehyde, is identified as an impurity of Desloratadine.[9][10] It is also known as Desloratadine USP Related Compound F.[10][11]

Formation and Characterization

This compound can arise during the synthesis of Desloratadine or as a degradation product.[8][12] For instance, it has been noted as an oxidative degradation product that can lead to a color change in formulations.[8] European Medicines Agency (EMA) documents indicate that N-formyl derivates of desloratadine are controlled within release limits for unspecified degradation products in drug substance and product specifications.[12]

Pharmacological Relevance: A Lack of Evidence

A thorough review of the scientific literature reveals a significant lack of data on the pharmacological activity of this compound. It is not characterized as a metabolite with therapeutic activity. The primary relevance of this compound in a pharmacological context is, therefore, its potential to impact the safety and efficacy profile of the final Desloratadine drug product. Regulatory guidelines necessitate the control of impurities to ensure that they do not contribute to adverse effects or diminish the therapeutic benefit of the active pharmaceutical ingredient (API).

Experimental Protocols: Analysis of this compound

The control of this compound relies on robust analytical methodologies. While specific proprietary methods are not publicly detailed, the general approach involves high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A typical HPLC method for the analysis of Desloratadine and its impurities would involve the following steps:

Method Parameters (Illustrative):

-

Column: C18 stationary phase

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV spectrophotometry at a wavelength where both Desloratadine and this compound have significant absorbance.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a known concentration of a reference standard.

Signaling Pathways of Desloratadine Action

The therapeutic effects of Desloratadine are mediated through its interaction with the histamine H1-receptor, a G-protein coupled receptor (GPCR). The binding of Desloratadine prevents the downstream signaling cascade initiated by histamine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. What is the mechanism of Desloratadine? [synapse.patsnap.com]

- 6. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. This compound | 117810-61-4 [chemicalbook.com]

- 10. Desloratadine N-Formyl Impurity | 117810-61-4 [chemicea.com]

- 11. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]

- 12. ema.europa.eu [ema.europa.eu]

N-Formyl Desloratadine: An Examination of Its Potential Biological Activity

A notable gap in publicly available scientific literature exists regarding the specific biological activity of N-Formyl Desloratadine (B1670295), a primary degradation product and impurity of the well-characterized second-generation antihistamine, Desloratadine. While extensive research has elucidated the pharmacological profile of Desloratadine, its N-formyl derivative remains largely uncharacterized in terms of its potential physiological effects.

This technical guide aims to synthesize the currently available, albeit limited, information on N-Formyl Desloratadine and to extrapolate its potential biological activities based on the known pharmacology of its parent compound, Desloratadine. The document will also highlight the significant knowledge gaps that necessitate further investigation by researchers, scientists, and drug development professionals.

Introduction to Desloratadine and the Formation of this compound

Desloratadine is a potent and long-acting tricyclic inverse agonist of the histamine (B1213489) H1 receptor.[1][2] It is the major active metabolite of loratadine (B1675096) and is widely used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[1][2] Desloratadine exerts its therapeutic effects primarily by blocking the action of histamine on H1 receptors, thereby mitigating the symptoms of allergic reactions.[2]

This compound is recognized as a significant impurity and degradation product that can form during the synthesis, formulation, and storage of Desloratadine-containing products.[3][4] Its formation is often attributed to the Maillard reaction, a non-enzymatic browning reaction involving a reducing sugar and an amine, or other degradation pathways.[3] Pharmaceutical development efforts have focused on minimizing the formation of this impurity to ensure the stability and safety of Desloratadine formulations.[5][6]

Postulated Biological Activity of this compound

In the absence of direct experimental data, the potential biological activity of this compound can be hypothesized by considering the structure-activity relationships of related compounds, particularly Desloratadine itself.

Histamine H1 Receptor Binding Affinity

The primary pharmacological target of Desloratadine is the histamine H1 receptor. Desloratadine exhibits high binding affinity for this receptor, with reported pKi values around 9.1.[7] The addition of a formyl group to the piperidine (B6355638) nitrogen of Desloratadine to form this compound would alter the molecule's chemical properties, including its basicity and steric hindrance. This modification could potentially reduce its affinity for the H1 receptor.

Logical Relationship Diagram: Potential Impact of N-Formylation on H1 Receptor Binding

Caption: Postulated effect of N-formylation on Desloratadine's H1 receptor affinity.

Anti-inflammatory and Mast Cell Stabilizing Effects

Beyond its H1 receptor antagonism, Desloratadine has been shown to possess anti-inflammatory properties and the ability to stabilize mast cells, inhibiting the release of pro-inflammatory mediators.[1][8][9] These effects are thought to contribute to its clinical efficacy. The formylation of the piperidine nitrogen might impact these "off-target" activities. Whether this compound retains, diminishes, or enhances these properties is currently unknown and represents a critical area for future research.

Available Data and Current Research Gaps

A comprehensive search of scientific databases reveals a significant lack of published studies specifically investigating the biological activity of this compound. The majority of available information pertains to its role as a pharmaceutical impurity.

Table 1: Summary of Available Information on this compound

| Aspect | Information Available | References |

| Identity | Chemical structure, CAS number, and synonyms are well-documented. | [10][11][12] |

| Formation | Identified as a degradation product of Desloratadine, with formation linked to factors like the Maillard reaction. | [3][4] |

| Pharmaceutical Relevance | Considered an impurity in Desloratadine formulations, with efforts made to control its levels. | [5][6] |

| Toxicology | PubChem lists GHS hazard statements indicating potential for acute oral toxicity, serious eye damage, and reproductive toxicity, though detailed experimental data is not provided. | [10] |

| Pharmacological Activity | No direct in-vitro or in-vivo studies on H1 receptor binding, anti-inflammatory effects, or other biological activities have been found in the public domain. | - |

Experimental Workflow Diagram: Proposed Investigation of this compound's Biological Activity

Caption: A proposed experimental workflow to characterize the biological activity of this compound.

Conclusion and Future Directions

The potential biological activity of this compound remains an open question within the scientific community. While its chemical structure is known, its pharmacological profile is largely unexplored in publicly accessible literature. Based on the structure-activity relationship of its parent compound, it is plausible that this compound may possess some level of H1 receptor binding affinity, albeit likely reduced compared to Desloratadine. Its effects on inflammatory pathways and mast cell function are entirely speculative at this point.

The lack of data underscores the need for dedicated research to characterize this compound. Such studies are crucial for a comprehensive understanding of the safety and efficacy of Desloratadine-containing products, as the presence of this impurity could potentially contribute to the overall pharmacological effect or toxicity. Future investigations should focus on in-vitro receptor binding assays, functional assays to assess anti-inflammatory and mast cell-stabilizing properties, and in-vivo studies in relevant animal models of allergy and inflammation. A thorough toxicological evaluation is also warranted to validate the preliminary hazard information. The findings from such research would be invaluable to drug development professionals in setting appropriate specifications for this impurity and to researchers in understanding the broader pharmacology of Desloratadine and its derivatives.

References

- 1. Desloratadine prevents compound 48/80-induced mast cell degranulation: visualization using a vital fluorescent dye technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Desloratadine: A new, nonsedating, oral antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Desloratadine inhibits human skin mast cell activation and histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)- | C20H19ClN2O | CID 14554138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CAS 117810-61-4 | LGC Standards [lgcstandards.com]

- 12. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]

An In-depth Technical Guide to the Impurity Profile of N-Formyl Desloratadine in Desloratadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the N-Formyl Desloratadine (B1670295) impurity in Desloratadine, a critical aspect for quality control and regulatory compliance in the pharmaceutical industry. N-Formyl Desloratadine is a known degradation product of Desloratadine, an active pharmaceutical ingredient (API) widely used for its antihistaminic properties. This document delves into the formation pathways, analytical methodologies for detection and quantification, and regulatory limits of this specific impurity. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to Desloratadine and the N-Formyl Impurity

Desloratadine is a second-generation H1 receptor inverse agonist and a major active metabolite of loratadine.[1][2] It is a potent and long-acting antihistamine with a selective peripheral H1-receptor antagonist action, making it effective for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] As with any pharmaceutical compound, ensuring the purity and stability of Desloratadine is paramount.

This compound, chemically known as 4-(8-Chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carbaldehyde, is a significant degradation impurity of Desloratadine.[4] It is recognized by the United States Pharmacopeia (USP) as "Desloratadine Related Compound F".[4] The presence of this impurity is a key indicator of product stability and is closely monitored during the manufacturing process and throughout the shelf life of the drug product.

Formation Pathway of this compound

The primary mechanism for the formation of this compound is the Maillard reaction, a non-enzymatic browning reaction that occurs between an amino group and a reducing sugar.[5] Desloratadine, being a secondary amine, is susceptible to this reaction, particularly in the presence of reducing sugar excipients commonly used in pharmaceutical formulations, such as lactose.[5] The reaction is often accelerated by heat and moisture.

The formation of this compound can be a significant challenge in the development of stable oral dosage forms of Desloratadine. The initial step of the Maillard reaction involves the condensation of the secondary amine group of Desloratadine with the carbonyl group of a reducing sugar to form a Schiff base. This is followed by a series of complex reactions, including Amadori rearrangement, which can ultimately lead to the formation of the N-formyl derivative.

To mitigate the formation of this impurity, pharmaceutical formulators may employ several strategies, including the use of non-reducing sugar excipients, controlling moisture content, and incorporating stabilizers such as cyclodextrins.[6][7]

Analytical Methodologies

Accurate and precise analytical methods are essential for the detection and quantification of this compound in both the API and finished drug products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

Quantitative Data Summary

The acceptable limits for this compound can vary depending on the pharmacopeia, regulatory agency, and the specific dosage form. The following table summarizes some of the reported acceptance criteria.

| Product Type | Impurity Name | Specification Limit (NMT %) | Reference |

| Desloratadine Orally Disintegrating Tablets | Desloratadine Related Compound F | 0.2 | USP |

| Stable Oral Composition | N-formyl impurity of desloratadine | < 0.5 | Patent |

NMT: Not More Than

Experimental Protocols

Below are detailed protocols for validated HPLC and UPLC methods for the analysis of Desloratadine and its impurities, including this compound.

3.2.1. Validated HPLC Method for Desloratadine and Impurities

This method is suitable for the determination of this compound in Desloratadine tablets.

-

Chromatographic System:

-

Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm particle size)[8]

-

Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (pH 7.0) in a 70:30 (v/v) ratio[8]

-

Flow Rate: 1.0 mL/min[8]

-

Detection: UV at 254 nm[8]

-

Injection Volume: 20 µL[8]

-

Column Temperature: Ambient[8]

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution of Desloratadine and this compound reference standards in the mobile phase.

-

Sample Solution: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 5 mg of Desloratadine, to a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase. Filter the solution before injection.

-

3.2.2. Validated UPLC Method for Desloratadine and Impurities

This stability-indicating UPLC method is designed for the determination of purity of Desloratadine in the presence of its impurities and forced degradation products.[5]

-

Chromatographic System:

-

Forced Degradation Studies:

-

Desloratadine has been found to degrade significantly under oxidative and thermal stress conditions, while being stable in acidic, basic, hydrolytic, and photolytic conditions.[5]

-

Synthesis and Characterization of this compound Reference Standard

The availability of a well-characterized reference standard for this compound is crucial for accurate quantification. While commercially available from various suppliers, understanding its synthesis and characterization is valuable for research and development.

Synthesis

A common synthetic route to this compound involves the direct formylation of Desloratadine. This can be achieved using various formylating agents, such as formic acid or a mixture of formic acid and acetic anhydride. The reaction conditions, including temperature and reaction time, need to be carefully controlled to ensure a good yield and purity of the final product.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure and confirm the presence of the formyl group.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized standard.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.

Desloratadine's Mechanism of Action: H1 Receptor Signaling

Desloratadine exerts its therapeutic effect by acting as an inverse agonist at the histamine (B1213489) H1 receptor.[1][2] Histamine, released from mast cells during an allergic response, binds to H1 receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the classic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[9][10]

Desloratadine binds to the H1 receptor and stabilizes it in an inactive conformation, thereby preventing the downstream signaling cascade initiated by histamine.

Conclusion

The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of Desloratadine drug products. A thorough understanding of its formation pathway, coupled with the implementation of robust analytical methods for its detection and quantification, is essential for pharmaceutical manufacturers. This technical guide provides a foundational resource for professionals involved in the development, manufacturing, and quality control of Desloratadine, enabling them to effectively manage this critical impurity and meet regulatory expectations.

References

- 1. What is the mechanism of Desloratadine? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Desloratadine N-Formyl Impurity | 117810-61-4 [chemicea.com]

- 5. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS 117810-61-4 | LGC Standards [lgcstandards.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. arabjchem.org [arabjchem.org]

- 9. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 10. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

Genotoxicity Assessment of N-Formyl Desloratadine: A Regulatory and Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information regarding the genotoxic potential of N-Formyl Desloratadine (B1670295). As of December 2025, specific genotoxicity studies on N-Formyl Desloratadine are not publicly available. This paper, therefore, focuses on the genotoxicity profile of the parent compound, Desloratadine, and outlines the standard regulatory framework and experimental protocols that would be applied to assess the genotoxicity of this compound, a known impurity and degradation product.

Introduction

Desloratadine, a potent, long-acting, non-sedating H1-receptor antagonist, is the major active metabolite of loratadine.[1][2] It is widely used for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria.[2] During the manufacturing process and storage of Desloratadine formulations, an impurity and degradation product, this compound, can form.[3] The presence of such impurities necessitates a thorough safety evaluation, including an assessment of their potential genotoxicity, to ensure patient safety.

According to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), drug metabolites and impurities present at significant levels may require nonclinical safety testing, including genotoxicity assays.[4][5] This is crucial to identify compounds that could induce genetic damage, a potential precursor to carcinogenicity.[6]

This technical guide provides an overview of the known genotoxicity profile of Desloratadine and its major metabolites and presents the standard methodologies for evaluating the genotoxic potential of this compound in line with current regulatory expectations.

Genotoxicity Profile of Desloratadine and its Major Metabolites

Extensive nonclinical studies have been conducted to evaluate the safety profile of Desloratadine. The genotoxicity of Desloratadine and its major human metabolite, 3-hydroxy-desloratadine, has been assessed through a standard battery of in vitro and in vivo tests.

Table 1: Summary of Genotoxicity Studies on Desloratadine

| Test Article | Assay | Result |

| Desloratadine | Bacterial Reverse Mutation Assay (Ames Test) | Non-mutagenic[1] |

| Desloratadine | Chromosomal Aberration Assay (in human peripheral blood lymphocytes) | Non-clastogenic[1] |

| Desloratadine | In vivo Mouse Micronucleus Test | Negative[1] |

| 3-hydroxy-desloratadine | Not specified in available documents, but stated to be non-genotoxic.[1] | Non-genotoxic[1] |

The collective evidence from these studies indicates that Desloratadine and its primary active metabolite do not pose a genotoxic risk.[1][7]

This compound: An Impurity of Interest

This compound (CAS No: 117810-61-4) is recognized as a degradation product of Desloratadine.[3][8][9][10][11][12][13][14] Its formation can be influenced by formulation excipients and storage conditions, with efforts made in pharmaceutical development to limit its presence to acceptable levels (e.g., below 0.5%).[3] Given the absence of public data on its genotoxic potential, a risk assessment based on standard testing protocols is warranted.

Regulatory Framework for Genotoxicity Testing

The evaluation of the genotoxic potential of a drug impurity like this compound would typically follow the recommendations outlined in the ICH S2(R1) guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use.[4][5] A standard battery of tests is designed to detect the three main endpoints of genetic damage: gene mutation, and both clastogenic and aneugenic chromosomal damage.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2005065047A2 - Stable oral composition containing desloratadine - Google Patents [patents.google.com]

- 4. fda.gov [fda.gov]

- 5. fda.gov [fda.gov]

- 6. FDA drafts guidance on follow up testing for drug candidates with mutagenic potential | RAPS [raps.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]

- 9. glppharmastandards.com [glppharmastandards.com]

- 10. This compound | CAS 117810-61-4 | LGC Standards [lgcstandards.com]

- 11. Desloratadine N-Formyl Impurity | 117810-61-4 [chemicea.com]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. Desloratadine N-Formyl Impurity | molsyns.com [molsyns.com]

- 14. 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)- | C20H19ClN2O | CID 14554138 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of N-Formyl Desloratadine with Histamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between N-Formyl Desloratadine (B1670295) and histamine (B1213489) receptors. Due to a scarcity of direct research on N-Formyl Desloratadine, this document focuses on the well-characterized pharmacology of its parent compound, Desloratadine, a potent and selective histamine H1 receptor antagonist. The guide details Desloratadine's binding affinity and functional activity at the H1 receptor, outlines relevant experimental protocols, and describes the associated signaling pathways. Furthermore, it addresses the metabolic conversion of Desloratadine to this compound. This information is intended to serve as a foundational resource for researchers and professionals in drug development investigating the properties and potential effects of Desloratadine and its metabolites.

Introduction

Desloratadine is a second-generation antihistamine widely used in the treatment of allergic conditions such as allergic rhinitis and urticaria.[1] It is the primary active metabolite of Loratadine and is known for its high affinity and selectivity for the histamine H1 receptor.[1][2] this compound is a metabolite of Desloratadine. While direct studies on the histamine receptor interactions of this compound are limited in publicly available literature, understanding the pharmacological profile of Desloratadine provides a critical framework for inferring the potential activities of its metabolites.

This guide will synthesize the available quantitative data on Desloratadine's interaction with the histamine H1 receptor, provide detailed experimental methodologies for assessing such interactions, and visualize the key biological pathways involved.

Quantitative Data: Desloratadine Interaction with Histamine H1 Receptor

The binding affinity and functional potency of Desloratadine at the human histamine H1 receptor have been extensively characterized. The following tables summarize key quantitative metrics from various in vitro studies.

Table 1: Binding Affinity of Desloratadine for the Human Histamine H1 Receptor

| Parameter | Value | Cell Line/Tissue | Radioligand | Reference |

| Ki (nM) | 0.87 | - | [3H]-mepyramine | [3] |

| Ki (nM) | 0.9 ± 0.1 | CHO-H(1) cells | [3H]-desloratadine | [4][5] |

| pKi | 9.1 ± 0.1 | HEK293T cells expressing H1R | [3H]-mepyramine | [6] |

| Kd (nM) | 1.1 | CHO cells expressing H1R | [3H]-desloratadine | [3] |

Ki (Inhibitory Constant) and Kd (Dissociation Constant) are measures of binding affinity; a lower value indicates higher affinity.

Table 2: Functional Activity of Desloratadine at the Human Histamine H1 Receptor

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 (nM) | 51 | - | Human Histamine H1 Receptor | [3] |

| Apparent Kb (nM) | 0.2 ± 0.14 | Calcium mobilization | CHO-H(1) cells | [5] |

| EC50 of Histamine (nM) | 170 ± 30 | Calcium mobilization | CHO-H(1) cells | [4][5] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%. Kb (Equilibrium dissociation constant) is a measure of the affinity of an antagonist for its receptor. EC50 (Half-maximal effective concentration) is the concentration of an agonist that gives a response halfway between baseline and maximum.

Metabolism of Desloratadine

Desloratadine is metabolized in the body to various compounds, including this compound. The formation of 3-hydroxydesloratadine, a major human metabolite, involves a series of reactions including N-glucuronidation by UGT2B10, followed by 3-hydroxylation by CYP2C8, and subsequent deconjugation.[7] The metabolic pathway from Loratadine to Desloratadine is primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6.[8][9]

Metabolic pathway of Loratadine to Desloratadine and its metabolites.

Experimental Protocols

The characterization of a compound's interaction with a receptor like the histamine H1 receptor involves standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[10]

Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[10]

-

Radioligand: [3H]-mepyramine (a well-characterized H1 receptor antagonist).[10][11]

-

Test Compound: this compound or Desloratadine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[10]

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Harvester.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in cold buffer and centrifuge to pellet the membranes. Resuspend the final membrane pellet in the assay buffer.[12]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-mepyramine, and varying concentrations of the test compound.[13]

-

Total Binding: Wells with membranes and radioligand only.

-

Non-specific Binding (NSB): Wells with membranes, radioligand, and a high concentration of an unlabeled H1 antagonist (e.g., mianserin).[14]

-

Test Compound Wells: Wells with membranes, radioligand, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[12]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[12]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[12]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an agonist (histamine).

Objective: To determine the functional potency (e.g., apparent Kb) of a test compound as an antagonist of the histamine H1 receptor.

Materials:

-

Cells: A cell line endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HeLa or CHO-H(1) cells).[5][6]

-

Calcium-sensitive fluorescent dye: E.g., Fura-2 or Fluo-4.[15][16]

-

Test Compound: this compound or Desloratadine.

-

Agonist: Histamine.

-

Assay Buffer.

-

Fluorescence Plate Reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.[15]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This often involves a 1-2 hour incubation.[15]

-

Compound Pre-incubation: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a defined period (e.g., 90 minutes).[5]

-

Histamine Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of histamine (agonist) into the wells and immediately begin kinetic measurement of the fluorescence signal over time.[17][18] The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the response against the logarithm of the antagonist concentration.

-

Fit the data to a suitable pharmacological model (e.g., Schild analysis) to determine the apparent Kb value.

-

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[19][20] Upon activation by histamine, a signaling cascade is initiated, leading to various cellular responses associated with allergic inflammation. Desloratadine, as an inverse agonist, not only blocks the action of histamine but also reduces the basal activity of the receptor.[21][22]

Key steps in the H1 receptor signaling pathway:

-

Histamine Binding: Histamine binds to the H1 receptor, causing a conformational change.

-

G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.[23]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

-

Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[23]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates PKC.[23]

-

Downstream Effects: PKC activation leads to the phosphorylation of various cellular proteins, resulting in downstream effects such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes via pathways like NF-κB.[23][24]

Histamine H1 receptor signaling pathway and inhibition by Desloratadine.

Conclusion

References

- 1. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of desloratadine, a selective and nonsedating histamine H1 receptor antagonist. 1st communication: receptor selectivity, antihistaminic activity, and antiallergenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Histamine-induced Ca2+ entry precedes Ca2+ mobilization in bovine adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 20. proteopedia.org [proteopedia.org]

- 21. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Note: UPLC Analysis of N-Formyl Desloratadine in Drug Substance

AN-UPLC-DS-001

Introduction

Desloratadine (B1670295) is a long-acting, non-sedating, second-generation histamine (B1213489) H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria. N-Formyl Desloratadine is a known process-related impurity and a potential degradation product of Desloratadine.[1] Its presence in the drug substance must be monitored and controlled to ensure the safety and efficacy of the final drug product. This application note describes a sensitive and specific Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of this compound in Desloratadine drug substance. The method is stability-indicating, capable of separating this compound from the active pharmaceutical ingredient (API) and other potential degradation products.[2]

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Desloratadine.

Experimental Protocol

Instrumentation and Materials

-

UPLC System: A Waters ACQUITY UPLC system with a photodiode array (PDA) detector or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.

-

Software: Empower™ 3 Chromatography Data Software or equivalent.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric glassware: Class A.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Milli-Q or equivalent).

-

Reagents: Potassium dihydrogen phosphate (B84403), Triethylamine, and Orthophosphoric acid.

-

Reference Standards: Desloratadine and this compound (also known as Desloratadine USP Related Compound F).[3]

Chromatographic Conditions

A summary of the UPLC chromatographic conditions is provided in Table 1.

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.05 M Potassium dihydrogen phosphate and 0.07 M Triethylamine, pH adjusted to 3.0 with Orthophosphoric acid. |

| Mobile Phase B | Acetonitrile:Methanol:Water (50:25:25 v/v/v) |

| Flow Rate | 0.4 mL/min |

| Gradient Program | Time (min) |

| Column Temperature | 40°C |

| Detection | UV at 280 nm[2] |

| Injection Volume | 2.0 µL |

| Run Time | 8 minutes[2] |

Table 1: UPLC Chromatographic Conditions

Preparation of Solutions

-

Diluent: Mobile Phase A and Mobile Phase B (50:50, v/v).

-

Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

Standard Solution for Linearity: Prepare a series of standard solutions by diluting the Standard Stock Solution of this compound with the diluent to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.

-

Sample Solution (1000 µg/mL of Desloratadine): Accurately weigh about 25 mg of Desloratadine drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[2] A summary of the validation parameters is presented in Table 2.

| Parameter | Result |

| Specificity | The method is specific for this compound. No interference from Desloratadine or other degradation products was observed at the retention time of this compound. The method is stability-indicating as it can resolve the analyte from degradation products formed under stress conditions (acid, base, oxidative, thermal, and photolytic degradation).[2] |

| Linearity (µg/mL) | 0.05 - 5.0 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.015 µg/mL |

| Limit of Quantification (LOQ) | 0.05 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

| Robustness | The method is robust for small, deliberate variations in flow rate, column temperature, and mobile phase pH. |

Table 2: Method Validation Summary for this compound

Forced Degradation Studies

Forced degradation studies were performed on the Desloratadine drug substance to demonstrate the stability-indicating nature of the UPLC method. The drug substance was subjected to various stress conditions to induce degradation.

Protocol for Forced Degradation

-

Acid Degradation: Desloratadine sample was treated with 0.1 N HCl at 60°C for 2 hours.

-

Base Degradation: Desloratadine sample was treated with 0.1 N NaOH at 60°C for 2 hours.

-

Oxidative Degradation: Desloratadine sample was treated with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Desloratadine sample was exposed to dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Desloratadine sample was exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies showed that this compound and other degradation products were well-resolved from the main Desloratadine peak, confirming the stability-indicating capability of the method.[2]

Experimental Workflow and Diagrams

The overall workflow for the UPLC analysis of this compound is depicted in the following diagrams.

Caption: Experimental workflow for UPLC analysis.

References

- 1. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Formyl Desloratadine in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of N-Formyl Desloratadine (B1670295) in human plasma. N-Formyl Desloratadine is a known impurity and potential metabolite of Desloratadine, a long-acting antihistamine.[1] Accurate quantification is crucial for pharmacokinetic, and drug metabolism studies. The presented protocol utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and Desloratadine-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method is validated with performance characteristics that meet the requirements for bioanalytical studies.

Introduction

Desloratadine is a potent, non-sedating, long-acting tricyclic histamine (B1213489) H1 receptor antagonist and an active metabolite of loratadine.[2][3] It is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria. During its synthesis and metabolism, various related compounds and impurities can be formed. This compound (MW 338.83 g/mol ) is identified as Desloratadine USP Related Compound F, an important impurity.[1][4] The ability to accurately measure levels of such compounds in biological matrices like plasma is essential for comprehensive drug development, safety assessment, and quality control.

This document provides a detailed protocol for a robust LC-MS/MS method developed for the quantification of this compound in human plasma. The method leverages the well-established analytical principles for its parent compound, Desloratadine, to provide a reliable and readily implementable procedure for research and clinical laboratories.[2][5]

Experimental Protocol

Materials and Reagents

-

Analytes: this compound (Purity >95%), Desloratadine-d5 (Internal Standard, Purity >98%).

-

Solvents: Methanol (B129727) (LC-MS Grade), Acetonitrile (LC-MS Grade), Ethyl Acetate (HPLC Grade), Dichloromethane (HPLC Grade).

-

Reagents: Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade), Sodium Hydroxide (NaOH), Deionized Water (18.2 MΩ·cm).

-

Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a TurboIonspray™ or similar electrospray ionization (ESI) source.

-

Analytical Column: Xbridge C18 (50 mm × 4.6 mm, 5 µm) or equivalent.[2]

-

Data System: Analyst® software or equivalent for instrument control, data acquisition, and processing.[6]

Preparation of Solutions

-

Stock Solutions (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound and Desloratadine-d5 (IS) into separate 100 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol. Store at 2-8°C.

-

-

Working Solutions:

-

Prepare intermediate spiking solutions for calibration standards (CS) and quality control (QC) samples by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Prepare the Internal Standard (IS) spiking solution at a concentration of 10 ng/mL by diluting the IS stock solution with the same diluent.

-

Preparation of Calibration Standards and Quality Control Samples

-

Spike 950 µL of blank human plasma with 50 µL of the appropriate working solution to achieve the desired concentrations for the calibration curve and QC samples.

-

Final concentrations for CS should range from 10 pg/mL to 10,000 pg/mL.

-

Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation Workflow

The sample preparation is performed using a Liquid-Liquid Extraction (LLE) technique adapted from established methods for the parent compound.[2][5]

-

Pipette 400 µL of the plasma sample (blank, CS, QC, or unknown) into a 2 mL polypropylene (B1209903) tube.

-

Add 100 µL of the IS working solution (10 ng/mL Desloratadine-d5) to all tubes except the blank, and vortex for 5 seconds.

-

Add 100 µL of 0.1 M NaOH solution and vortex for 10 seconds to basify the sample.[2]

-

Add 1.5 mL of extraction solvent (Ethyl Acetate:Dichloromethane, 80:20 v/v) and vortex for 10 minutes.[2]

-

Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature.[2]

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental conditions.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | Xbridge C18 (50 mm × 4.6 mm, 5 µm)[2] |

| Mobile Phase | 10 mM Ammonium Formate : Methanol (20:80, v/v)[2] |

| Flow Rate | 0.7 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[2] |

| Run Time | 3.0 minutes[2] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| IonSpray Voltage | 5500 V[2] |

| Source Temperature | 500°C[2] |

| Curtain Gas (CUR) | 20 psi[2] |

| Collision Gas (CAD) | 5 psi[2] |

| Nebulizer Gas (GS1) | 30 psi[2] |

| Heater Gas (GS2) | 45 psi[2] |

Table 3: Analyte-Specific MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

|---|---|---|---|---|

| This compound | 339.1 | 259.2 | 70 | 35 |

| Desloratadine-d5 (IS) | 316.2[2] | 264.3[2] | 70[2] | 30[2] |

Note: The MRM transition for this compound is proposed based on its chemical structure (C20H19ClN2O) and the known fragmentation pattern of Desloratadine.[2][7] The product ion at m/z 259.2 corresponds to the stable tricyclic core. These parameters should be optimized experimentally.

Method Validation Summary

The following tables present representative data for the bioanalytical method validation based on typical performance for similar assays.

Table 4: Linearity and Sensitivity

| Parameter | Result |

|---|---|

| Linear Range | 10 - 10,000 pg/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.999 |

| LLOQ | 10 pg/mL |

Table 5: Intra- and Inter-Day Precision and Accuracy (Representative Data)

| QC Level | Concentration (pg/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 10 | 5.8 | 104.5 | 7.2 | 102.1 |

| LQC | 30 | 4.1 | 98.7 | 5.5 | 99.8 |

| MQC | 5000 | 2.5 | 101.2 | 3.1 | 100.5 |

| HQC | 8000 | 2.1 | 99.5 | 2.8 | 101.3 |

Table 6: Recovery and Matrix Effect (Representative Data)

| QC Level | Concentration (pg/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

|---|---|---|---|

| LQC | 30 | 88.5 | 97.2 |

| HQC | 8000 | 90.1 | 99.5 |

| IS | 10 ng/mL | 91.5 | 98.6 |

Visualization of Workflow

The logical flow of the analytical process, from sample receipt to final data reporting, is illustrated in the diagram below.

Caption: Experimental workflow for this compound analysis in plasma.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective protocol for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure offers high recovery and minimal matrix effects, while the use of a stable isotope-labeled internal standard ensures high precision and accuracy. This method is suitable for use in regulated bioanalytical laboratories to support a variety of drug development studies.

References

- 1. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]

- 2. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 4. This compound | CAS 117810-61-4 | LGC Standards [lgcstandards.com]

- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)- | C20H19ClN2O | CID 14554138 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Formyl Desloratadine mass spectrometry fragmentation pattern

An Application Note on the Mass Spectrometry Fragmentation of N-Formyl Desloratadine (B1670295)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl Desloratadine is a known impurity and potential metabolite of Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine. The structural characterization and quantification of such minor components are critical for drug safety, quality control, and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of pharmaceutical compounds and their related substances. This application note presents a proposed mass spectrometry fragmentation pattern for this compound and a detailed protocol for its analysis.

Molecular Structure and Mass Information

This compound has the chemical formula C₂₀H₁₉ClN₂O.[1][2] Its monoisotopic mass is 338.1185909 Da.[2] In positive ion electrospray ionization (ESI) mass spectrometry, it is expected to be readily observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 339.1258.

Proposed Mass Spectrometry Fragmentation Pattern

While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation of Desloratadine and related analogs.[3][4][5] The fragmentation is expected to be initiated by cleavage events around the piperidine (B6355638) ring and the formyl group.

The protonated molecule ([M+H]⁺ at m/z 339.1) is anticipated to undergo several key fragmentation reactions:

-

Loss of the Formyl Group: A primary fragmentation pathway is the neutral loss of carbon monoxide (CO) from the formyl group, resulting in a fragment ion that is structurally equivalent to protonated Desloratadine at m/z 311.1.

-

Cleavage of the Piperidine Ring: Following the initial loss or independently, the molecule can undergo cleavage of the piperidine ring. A characteristic fragment of Desloratadine is observed at m/z 259.1, which corresponds to the tricyclic core.[3][4] This fragment is also expected to be a major product ion for this compound.

-

Fragmentation of the Tricyclic Core: Further fragmentation of the tricyclic core can lead to smaller product ions, providing additional structural confirmation.

The proposed fragmentation pathway is visualized in the diagram below.

References

- 1. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]

- 2. This compound | CAS 117810-61-4 | LGC Standards [lgcstandards.com]

- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: NMR Characterization of N-Formyl Desloratadine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of N-Formyl Desloratadine, an impurity and metabolite of the second-generation antihistamine, Desloratadine. This document outlines detailed experimental protocols for acquiring and analyzing one-dimensional and two-dimensional NMR spectra to confirm the molecular structure of this compound.

Introduction

This compound is a key compound of interest in the pharmaceutical industry, primarily as a process impurity in the synthesis of Desloratadine and as a potential metabolite. Accurate structural elucidation and characterization are crucial for quality control, regulatory compliance, and understanding its pharmacological profile. NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules in solution. This note describes the application of various NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, for the complete spectral assignment of this compound.

Molecular Structure and Numbering